molecular formula C25H22N2O4S2 B2953648 3-(N-methyl4-methylbenzenesulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide CAS No. 1116017-54-9

3-(N-methyl4-methylbenzenesulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2953648
CAS No.: 1116017-54-9
M. Wt: 478.58
InChI Key: HYYMIWQTPYCNCW-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene-2-carboxamide class, characterized by a thiophene ring substituted with a carboxamide group and a sulfonamide moiety. Its structure includes:

  • Thiophene core: Provides aromaticity and planar geometry.
  • 4-Phenoxyphenyl carboxamide: A lipophilic aromatic substituent at the 2-position, enhancing solubility and intermolecular interactions.

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c1-18-8-14-22(15-9-18)33(29,30)27(2)23-16-17-32-24(23)25(28)26-19-10-12-21(13-11-19)31-20-6-4-3-5-7-20/h3-17H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYMIWQTPYCNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methyl4-methylbenzenesulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The industrial synthesis may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(N-methyl4-methylbenzenesulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(N-methyl4-methylbenzenesulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(N-methyl4-methylbenzenesulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and physicochemical properties of related compounds:

Compound Name Substituents (Thiophene Position) Molecular Formula Molecular Weight Key Spectral Data (IR/NMR) Reference
3-(N-methyl4-methylbenzenesulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide (Target) 3: N-methyl-4-methylbenzenesulfonamido; 2: 4-phenoxyphenyl Not explicitly provided (Inferred: ~C27H25N3O4S2) ~550–560 g/mol Likely C=O (1660–1680 cm⁻¹), S=O (1240–1250 cm⁻¹)
N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide 3: N-methyl-4-methylbenzenesulfonamido; 2: 3-ethylphenyl C21H22N2O3S2 414.5 g/mol Not provided
3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide 3: N-methyl-4-methylbenzenesulfonamido; 2: thiophen-2-ylethyl C19H20N2O3S3 420.5 g/mol Not provided
N-(4-phenoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3: Phenylacetyl; 2: 4-phenoxyphenyl C26H25N3O3S 475.5 g/mol C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide 3: 2,4-Dichlorobenzylsulfonyl; 2: 4-trifluoromethoxyphenyl C19H12Cl2F3NO4S2 527.3 g/mol S=O (1247–1255 cm⁻¹), C=O (1660–1680 cm⁻¹)

Key Observations :

  • Substituent Position: The 3-position sulfonamide group is conserved across analogs, but the 2-position carboxamide substituent varies widely (e.g., phenoxyphenyl, thiophen-2-ylethyl), impacting lipophilicity and target binding .
  • Molecular Weight: The target compound is heavier (~550 g/mol) due to the bulky 4-phenoxyphenyl group compared to analogs like (414.5 g/mol).
  • Spectral Signatures : IR spectra for sulfonamide-containing analogs consistently show S=O stretches (~1240–1255 cm⁻¹) and C=O peaks (~1660–1680 cm⁻¹) .

Biological Activity

3-(N-methyl-4-methylbenzenesulfonamido)-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, sulfonamide group, and phenoxyphenyl moiety. This unique arrangement is believed to contribute to its biological effects.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to a reduction in cell proliferation in cancer models.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented in Table 1.

Biological Activity Effect Observed Reference
AnticancerInhibition of proliferation in MCF-7 cells
AntimicrobialActivity against specific bacterial strains
Enzyme InhibitionInhibition of carbonic anhydrase

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in significant inhibition of cell growth in MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting potential for therapeutic use in breast cancer treatment .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various pathogens. The results indicated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

Research Findings

Recent findings have expanded our understanding of the compound's biological activity:

  • Metabolomic Analysis : A metabolomic study revealed that exposure to this compound altered metabolic pathways associated with oxidative stress and cell proliferation, further supporting its role as a potential therapeutic agent .
  • Transcriptomic Response : Transcriptomic analysis indicated changes in gene expression related to apoptosis and cell cycle regulation, reinforcing the notion that this compound can modulate critical cellular processes .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionYield Range
Sulfonylation Temperature0–5°C65–75%
Coupling AgentHATU in DMF70–85%
Purification MethodColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for thiophene and phenoxyphenyl groups). Compare with literature data for analogous thiophene derivatives .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for benzenesulfonamide and phenoxyphenyl regions .
  • Mass Spectrometry :
    • HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the sulfonamide bond) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced: How can contradictory biological activity data across assays be systematically addressed?

Methodological Answer:

  • Assay Validation :
    • Use standardized positive controls (e.g., mibefradil for T-type Ca²⁺ channel inhibition) to calibrate activity measurements .
    • Replicate assays in orthogonal systems (e.g., patch-clamp electrophysiology vs. fluorescence-based calcium flux assays) .
  • Solubility Adjustments :
    • Test compound solubility in DMSO/water mixtures (e.g., 0.1% DMSO) to avoid aggregation artifacts. Use dynamic light scattering (DLS) to confirm colloidal stability .
  • Metabolite Screening :
    • Incubate the compound with liver microsomes to identify active/inactive metabolites that may skew results .

Advanced: What computational approaches elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with target proteins (e.g., voltage-gated ion channels). Prioritize docking poses with sulfonamide and carboxamide groups oriented toward hydrophilic pockets .
  • QSAR Modeling :
    • Train models using descriptors like logP, polar surface area, and Hammett constants for substituents on the thiophene ring. Validate with IC₅₀ data from related analogs .
  • MD Simulations :
    • Perform 100-ns simulations in GROMACS to assess conformational stability of the compound in lipid bilayers, correlating with membrane permeability .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement :
    • Replace the methyl group on the benzenesulfonamide with a trifluoromethyl group to enhance metabolic resistance (e.g., CYP450 inhibition assays) .
  • Prodrug Strategies :
    • Introduce ester or carbamate prodrug moieties on the carboxamide nitrogen to improve oral bioavailability. Hydrolyze in vitro with esterase-containing buffers to confirm activation .
  • Metabolic Hotspot Analysis :
    • Use LC-MS/MS to identify primary oxidative sites (e.g., thiophene ring). Introduce deuterium or fluorine at these positions to block metabolism .

Key Considerations for Researchers:

  • Prioritize reproducibility by documenting reaction conditions and characterization data in detail .
  • Cross-validate biological findings using orthogonal assays and independent replicates .
  • Leverage computational tools iteratively to refine SAR hypotheses .

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